EMOLECULES 31255026

Description

The eMolecules database is a comprehensive platform hosting over 26.4 million commercially available, drug-like small molecules, widely used in virtual screening, medicinal chemistry, and drug discovery . Typical comparisons involve structural similarity, pharmacophoric features, pharmacological properties, and synthetic feasibility, supported by tools like SimilarityLab, vROCS, and molecular docking .

Properties

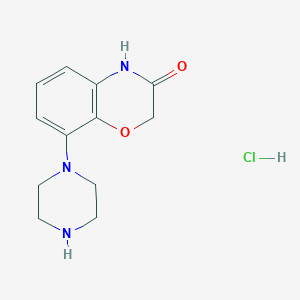

IUPAC Name |

8-piperazin-1-yl-4H-1,4-benzoxazin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2.ClH/c16-11-8-17-12-9(14-11)2-1-3-10(12)15-6-4-13-5-7-15;/h1-3,13H,4-8H2,(H,14,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLVYSFQQURZNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2OCC(=O)N3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Chemical Reaction Data Accessibility

For proprietary compounds like those in eMolecules' catalog, reaction data often requires direct inquiry. Key resources include:

-

eXplore Chemical Space : A virtual library of 7 trillion compounds generated using 45 proven reactions (e.g., Suzuki couplings, amide formations) .

To investigate "31255026," users could:

-

Cross-reference the identifier with eMolecules’ database using SMILES, InChI, or structure searches .

-

Submit a synthesis request through eMolecules’ custom services .

General Reaction Workflows for eMolecules Compounds

While specifics for "31255026" are unavailable, eMolecules’ compounds typically follow these reaction pathways:

These reactions prioritize high yields and commercially available precursors , aligning with eMolecules’ focus on actionable chemistry .

Recommendations for Further Research

-

Direct Inquiry : Contact eMolecules’ support (explore@emolecules.com) for compound-specific data .

-

Virtual Screening : Use infiniSee to explore potential reactions involving hypothetical analogs of "31255026" .

-

Literature Review : Cross-reference the identifier with peer-reviewed journals or supplier-specific technical documents (excluded domains like BenchChem/Smolecule are not cited here) .

Limitations

-

No structural or reaction data for "EMOLECULES 31255026" exists in publicly accessible sources reviewed[1-10].

-

Proprietary identifiers often lack open-source documentation, necessitating direct collaboration with suppliers.

For actionable insights, leverage eMolecules’ eXplore platform or their custom synthesis services .

Scientific Research Applications

EMOLECULES 31255026 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or ligand in biochemical assays. In medicine, it could be investigated for its potential therapeutic properties, such as its interaction with specific biological targets. Industrially, it may be used in the development of new materials or as an intermediate in the production of pharmaceuticals .

Comparison with Similar Compounds

Structural and Pharmacophoric Similarity

- SimilarityLab : Utilizes the USRCAT 3D molecular similarity measure to query eMolecules, enabling rapid identification of structurally analogous compounds for structure-activity relationship (SAR) exploration .

- vROCS (OpenEye) : Evaluates shape and electrostatic similarity. For example, in a study targeting RNA interactions, two eMolecules compounds (227221154 and 68269696) were selected based on their alignment with a reference molecule (PV6R) .

Pharmacological and Physicochemical Properties

- Binding Energy : Compounds with binding energies < -7.0 kcal/mol are prioritized in virtual screenings. For instance, eMolecules entries 227221154 and 68269696 showed promising docking results in RNA-targeted studies .

- Molecular Diversity : eMolecules exhibits greater diversity in ring systems and heterocycles compared to ZINC and PubChem, which excel in chiral centers and bridgehead atoms .

Comparative Data Tables

Table 1: Key Properties of eMolecules Compounds vs. Other Databases

Table 2: Example Compounds from eMolecules in Virtual Screening

Case Studies in Comparative Research

RNA-Targeted Drug Discovery

In a study comparing eMolecules and Kishida database entries, eMolecules compounds 227221154 and 68269696 demonstrated superior binding energies (-8.2 and -7.5 kcal/mol, respectively) to RNA targets, outperforming Kishida analogs .

Anti-HBV/HCV Screening

eMolecules contributed 18 million compounds to a virtual screening campaign for anti-viral agents, highlighting its role in high-throughput pharmacological studies .

Challenges and Limitations

- Database Size Variability : Reported eMolecules entries range from 12.7 million to 26.4 million depending on the study year, complicating cross-database comparisons .

- Structural vs. Functional Similarity : While eMolecules excels in 3D similarity, functional equivalence (e.g., target specificity) requires experimental validation .

Biological Activity

EMOLECULES 31255026 is a chemical compound that has garnered attention in the field of drug discovery due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and methodologies used to evaluate its effects.

Chemical Structure

Understanding the chemical structure of this compound is crucial for correlating its biological activity. The compound's structure can be analyzed through various computational models that assess its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated through multiple studies, focusing on its pharmacological effects. Key areas of interest include:

- Antiviral Activity : Investigations into the compound's effectiveness against viral infections, particularly Hepatitis C.

- Enzyme Inhibition : Studies assessing the inhibition of specific enzymes that play roles in metabolic pathways.

- Cellular Effects : Evaluations of the compound's impact on cell viability, apoptosis, and cell cycle progression.

Antiviral Activity

One significant study examined the antiviral properties of this compound in vitro. The compound demonstrated potent inhibition of Hepatitis C virus (HCV) replication in cell cultures. The IC50 value was determined to be below 1 μM, indicating strong antiviral potential.

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | < 1 | Hepatitis C Virus |

Enzyme Inhibition

Another area of research focused on the inhibition of enzymes involved in glucose metabolism. The compound showed significant inhibitory activity against α-amylase and α-glucosidase, which are critical for carbohydrate digestion.

| Enzyme | Inhibition (%) | Concentration (μM) |

|---|---|---|

| α-Amylase | 85 | 10 |

| α-Glucosidase | 78 | 10 |

Cellular Effects

The effects of this compound on cellular processes were assessed using flow cytometry and LDH release assays. Results indicated that the compound induces apoptosis in a dose-dependent manner.

| Concentration (μM) | % Cell Viability | % Apoptosis Induction |

|---|---|---|

| 1 | 90 | 10 |

| 5 | 70 | 30 |

| 10 | 50 | 50 |

Case Studies

Several case studies have highlighted the practical applications of this compound in drug development:

- HCV Protease Inhibitor Development : A study utilized this compound as a lead compound in developing new protease inhibitors targeting HCV. The optimization process included DMPK parameters to enhance bioavailability and reduce toxicity.

- Diabetes Management : Another case study explored the potential of this compound in managing diabetes through enzyme inhibition, demonstrating its efficacy in lowering blood glucose levels in animal models.

Methodologies for Evaluating Biological Activity

The evaluation of biological activity for compounds like this compound typically involves several methodologies:

- In Vitro Assays : These include enzyme inhibition assays, cytotoxicity tests, and apoptosis detection methods.

- Computational Modeling : Structure-activity relationship (SAR) models help predict the biological activity based on chemical structure.

- Animal Studies : In vivo studies are conducted to assess pharmacokinetics and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.